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molecular formula C2H4O2<br>HCOOCH3<br>C2H4O2 B043022 Methyl formate CAS No. 107-31-3

Methyl formate

Cat. No. B043022
M. Wt: 60.05 g/mol
InChI Key: TZIHFWKZFHZASV-UHFFFAOYSA-N
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Patent
US08530467B2

Procedure details

To a solution of 3,5-difluorobenzoic acid (291 g, 1.84 mol) in 2-methyltetrahydrofuran (4.35 L) was added TMEDA (604 mL, 4.03 mol) at room temperature. The resulting solution was cooled to −78° C. Afterward, n-BuLi (2.5 M in hexane) (1.77 L, 4.43 mol) was added drop-wise, during which the temperature of the mixture remained at less than −65° C. The mixture was then stirred at −78° C. for 1.5 hr. Anhydrous MeOCHO (239 mL, 3.88 mol) was added dropwise at a rate that allowed the temperature to be maintained at less than −65° C. The resulting solution was allowed to warm at room temperature, and then maintained a room temperature while being stirred for 18 hr. The mixture was then cooled to 0-5° C., and excess base was quenched with 6M aqueous HCl (2.2 L, 13.2 mol). The phases were then separated, and the aqueous layer was extracted 3 times with 2-methyltetrahydrofuran (3×500 mL). The combined organic phases were washed with saturated brine, dried over MgSO4, filtered, and concentrated under vacuum. The residue was dissolved in ethyl acetate (350 mL) at reflux, and cooled to room temperature. Hexanes (480 mL) were then added, and the resulting mixture was further cooled to −15° C. The solid was collected by filtration, rinsed with hexanes, and dried under mechanical vacuum to form the title compound (122 g, 35%) as a solid. 1H NMR (300 MHz, DMSO-d6) δ ppm 7.63-7.70 (m, 2H), 10.23 (s, 1H); MS m/z 187.17 [M+H]+ (ESI).
Quantity
291 g
Type
reactant
Reaction Step One
Name
Quantity
604 mL
Type
reactant
Reaction Step One
Quantity
4.35 L
Type
solvent
Reaction Step One
Quantity
1.77 L
Type
reactant
Reaction Step Two
Quantity
239 mL
Type
reactant
Reaction Step Three
Name
Quantity
2.2 L
Type
reactant
Reaction Step Four
Yield
35%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([CH:8]=[C:9]([F:11])[CH:10]=1)[C:5]([OH:7])=[O:6].CN(CCN(C)C)C.[Li]CCCC.[CH3:25][O:26]C=O.Cl>CC1CCCO1>[F:1][C:2]1[CH:3]=[C:4]([CH:8]=[C:9]([F:11])[C:10]=1[CH:25]=[O:26])[C:5]([OH:7])=[O:6]

Inputs

Step One
Name
Quantity
291 g
Type
reactant
Smiles
FC=1C=C(C(=O)O)C=C(C1)F
Name
Quantity
604 mL
Type
reactant
Smiles
CN(C)CCN(C)C
Name
Quantity
4.35 L
Type
solvent
Smiles
CC1OCCC1
Step Two
Name
Quantity
1.77 L
Type
reactant
Smiles
[Li]CCCC
Step Three
Name
Quantity
239 mL
Type
reactant
Smiles
COC=O
Step Four
Name
Quantity
2.2 L
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The mixture was then stirred at −78° C. for 1.5 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
remained at less than −65° C
TEMPERATURE
Type
TEMPERATURE
Details
to be maintained at less than −65° C
TEMPERATURE
Type
TEMPERATURE
Details
to warm at room temperature
TEMPERATURE
Type
TEMPERATURE
Details
maintained a room temperature
STIRRING
Type
STIRRING
Details
while being stirred for 18 hr
Duration
18 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then cooled to 0-5° C.
CUSTOM
Type
CUSTOM
Details
The phases were then separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted 3 times with 2-methyltetrahydrofuran (3×500 mL)
WASH
Type
WASH
Details
The combined organic phases were washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in ethyl acetate (350 mL)
TEMPERATURE
Type
TEMPERATURE
Details
at reflux
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
ADDITION
Type
ADDITION
Details
Hexanes (480 mL) were then added
TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture was further cooled to −15° C
FILTRATION
Type
FILTRATION
Details
The solid was collected by filtration
WASH
Type
WASH
Details
rinsed with hexanes
CUSTOM
Type
CUSTOM
Details
dried under mechanical vacuum

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
FC=1C=C(C(=O)O)C=C(C1C=O)F
Measurements
Type Value Analysis
AMOUNT: MASS 122 g
YIELD: PERCENTYIELD 35%
YIELD: CALCULATEDPERCENTYIELD 35.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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